molecular formula C19H24N2O B14360409 N-(3-Ethylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide CAS No. 90304-75-9

N-(3-Ethylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide

Cat. No.: B14360409
CAS No.: 90304-75-9
M. Wt: 296.4 g/mol
InChI Key: OKCUXFFXPJJFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide is an organic compound that belongs to the class of amides. This compound features a complex structure with both ethyl and methyl substituents on the phenyl rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide typically involves the reaction of 3-ethylphenylamine with 2-methylphenylalanine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. High-performance liquid chromatography (HPLC) is often used to monitor the purity of the product, ensuring it meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic positions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Ethylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Ethylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: A simpler amide with a single phenyl ring.

    N-(2-Methylphenyl)acetamide: Similar structure but lacks the ethyl substituent.

    N-(3-Ethylphenyl)acetamide: Similar structure but lacks the methyl substituent on the second phenyl ring.

Uniqueness

N-(3-Ethylphenyl)-2-methyl-N~2~-(2-methylphenyl)alaninamide is unique due to its dual substitution pattern, which can lead to distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

90304-75-9

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-methyl-2-(2-methylanilino)propanamide

InChI

InChI=1S/C19H24N2O/c1-5-15-10-8-11-16(13-15)20-18(22)19(3,4)21-17-12-7-6-9-14(17)2/h6-13,21H,5H2,1-4H3,(H,20,22)

InChI Key

OKCUXFFXPJJFEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.